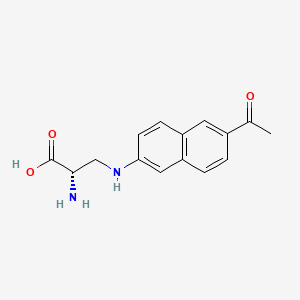

L-ANAP

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-ANAP: A Technical Guide to a Versatile Fluorescent Non-Canonical Amino Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a powerful tool in molecular and cellular biology. L-ANAP is a fluorescent, non-canonical amino acid (ncAA) that can be genetically incorporated into proteins, offering a precise method for site-specific labeling.[1][2] Its intrinsic fluorescence is highly sensitive to the polarity of its local environment, making it an exceptional probe for studying protein conformational changes and interactions in real-time.[3]

Core Concepts: How L-ANAP Works

The utility of L-ANAP stems from its unique properties as a genetically encodable fluorophore. Unlike traditional fluorescent dyes that are chemically conjugated to proteins, L-ANAP can be incorporated into the polypeptide chain during protein synthesis. This is achieved through a technique known as amber stop codon suppression.[1][4]

The process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. A plasmid encoding this pair (often referred to as pANAP) is introduced into the expression system along with a plasmid for the target protein. The target protein's gene is modified to contain an amber stop codon (TAG) at the desired site of L-ANAP incorporation. In the presence of L-ANAP in the culture medium, the orthogonal synthetase specifically charges the orthogonal tRNA with L-ANAP. This charged tRNA then recognizes the amber codon and incorporates L-ANAP into the growing polypeptide chain, allowing for the production of a full-length, site-specifically labeled protein.

The fluorescence of L-ANAP is environmentally sensitive. Its emission spectrum undergoes a blue shift in less polar environments, providing a direct readout of changes in the local environment of the labeled site. This property is particularly valuable for investigating protein dynamics, such as the conformational changes that occur during ion channel gating or receptor activation.

Quantitative Data: Photophysical Properties of L-ANAP

The photophysical properties of L-ANAP are crucial for designing and interpreting experiments. The following table summarizes key quantitative data for L-ANAP.

| Property | Value | Conditions | Reference(s) |

| Full Name | L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | ||

| Excitation Maximum (λex) | ~350-360 nm | Aqueous Buffer | |

| Emission Maximum (λem) | ~485-500 nm | Aqueous Buffer | |

| ~475 nm | Ethanol | ||

| ~420 nm | Ethyl Acetate | ||

| Molar Extinction Coefficient (ε) | ~12,600 M⁻¹cm⁻¹ | at 350 nm in aqueous solution | |

| 17,500 M⁻¹cm⁻¹ | at 360 nm in Ethanol | ||

| Quantum Yield (Φ) | ~0.3 | Aqueous Buffer | |

| 0.48 | Ethanol | ||

| Fluorescence Lifetime (τ) | Biexponential decay: 1.3 ns (76%) and 3.3 ns (24%) | Free L-ANAP |

Mandatory Visualizations

Experimental Workflow: Site-Specific Incorporation of L-ANAP

Caption: Workflow for site-specific L-ANAP incorporation.

Signaling Pathway: GPCR Activation and β-Arrestin Recruitment

Caption: GPCR activation and β-arrestin recruitment pathway.

Experimental Workflow: Transition Metal Ion FRET (tmFRET)

Caption: Workflow for a tmFRET experiment using L-ANAP.

Experimental Protocols

Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells

This protocol provides a general methodology for the site-specific incorporation of L-ANAP into a target protein expressed in mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the target protein with an in-frame amber (TAG) stop codon at the desired incorporation site.

-

pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair for L-ANAP).

-

L-ANAP (or its methyl ester, L-ANAP-ME).

-

Cell culture medium and supplements.

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Protein purification reagents (specific to the target protein's purification tag).

Methodology:

-

Cell Culture and Transfection:

-

Plate mammalian cells to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the target protein expression plasmid and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

A typical DNA ratio is 1:1 (target plasmid:pANAP plasmid).

-

-

L-ANAP Supplementation:

-

Prepare a stock solution of L-ANAP or L-ANAP-ME in a suitable solvent (e.g., 10 mM in ethanol).

-

Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with L-ANAP. The final concentration of L-ANAP in the medium typically ranges from 10 to 20 µM.

-

-

Protein Expression and Harvest:

-

Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvest the cells by scraping or trypsinization. Wash the cells with ice-cold PBS.

-

-

Protein Extraction and Purification:

-

Lyse the cell pellet using a suitable lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation.

-

Purify the L-ANAP-containing protein from the supernatant using an appropriate affinity chromatography method based on the purification tag on the target protein (e.g., His-tag, FLAG-tag).

-

-

Verification of Incorporation:

-

Confirm the successful incorporation of L-ANAP by methods such as in-gel fluorescence imaging (visualizing the fluorescence of L-ANAP in an SDS-PAGE gel) and mass spectrometry.

-

Transition Metal Ion FRET (tmFRET) for Distance Measurements

This protocol outlines a general procedure for performing tmFRET experiments to measure intramolecular distances using L-ANAP as a donor and a transition metal ion as an acceptor.

Materials:

-

Purified protein with site-specifically incorporated L-ANAP (FRET donor).

-

The same protein with an additional cysteine mutation at the desired acceptor site.

-

A cysteine-reactive transition metal ion chelate (e.g., Cu²⁺-TETAC).

-

Buffer for fluorescence measurements.

-

Fluorometer or fluorescence microscope.

Methodology:

-

Labeling with the FRET Acceptor:

-

Incubate the purified, cysteine-mutated protein with the cysteine-reactive metal chelate (e.g., Cu²⁺-TETAC) to specifically label the acceptor site.

-

Remove excess, unreacted chelate by size-exclusion chromatography or dialysis.

-

-

Fluorescence Measurements:

-

Prepare a solution of the L-ANAP-labeled protein (without the acceptor) in the measurement buffer and record its fluorescence emission spectrum and intensity. This serves as the "donor-only" control.

-

Prepare a solution of the dual-labeled protein (containing both L-ANAP and the metal ion acceptor) at the same concentration.

-

Record the fluorescence emission spectrum and intensity of the dual-labeled protein under the same conditions.

-

-

Data Analysis:

-

Calculate FRET Efficiency (E): The FRET efficiency is determined from the quenching of the donor fluorescence in the presence of the acceptor using the following equation:

-

E = 1 - (F_DA / F_D)

-

Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

-

-

Calculate Donor-Acceptor Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation:

-

r = R₀ * [(1/E) - 1]^(1/6)

-

Where R₀ is the Förster distance, which is the distance at which FRET efficiency is 50%. R₀ is dependent on the spectral properties of the donor-acceptor pair.

-

-

Conclusion

L-ANAP has emerged as a versatile and powerful tool for the site-specific fluorescent labeling of proteins. Its genetic encodability allows for precise placement within a protein of interest, while its environmentally sensitive fluorescence provides a dynamic window into protein structure and function. The methodologies outlined in this guide, from site-specific incorporation to advanced FRET applications, provide a framework for researchers to leverage the unique capabilities of L-ANAP in their investigations of complex biological processes. As the field of chemical biology continues to advance, the applications of L-ANAP and other non-canonical amino acids are poised to further unravel the intricacies of the molecular machinery of life.

References

- 1. ANAP: A versatile, fluorescent probe of ion channel gating and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Properties of L-ANAP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent, non-canonical amino acid that has emerged as a powerful tool for probing protein structure, dynamics, and function. Its small size and environmentally sensitive fluorescence make it an ideal reporter for site-specific labeling of proteins, enabling real-time analysis of conformational changes in living cells and in vitro. This guide provides a comprehensive overview of the spectroscopic properties of L-ANAP, detailed experimental protocols for its use, and visualizations of key experimental workflows.

Core Spectroscopic Properties of L-ANAP

L-ANAP's fluorescence is characterized by its sensitivity to the polarity of its local environment. This solvatochromism is a key feature that allows researchers to monitor changes in the protein microenvironment, such as those occurring during ligand binding, protein-protein interactions, or voltage-dependent gating of ion channels.[1]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic properties of L-ANAP in various solvent environments.

| Property | Value | Solvent/Conditions | Reference |

| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) | [2] |

| Quantum Yield (Φ) | 0.3 | Aqueous Environment | [3] |

| Fluorescence Lifetime (τ) | 1.3 ns (76%) and 3.3 ns (24%) | Aqueous Environment (two-exponential decay) | [3][4] |

Table 1: Key Spectroscopic Parameters of L-ANAP.

| Solvent | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Reference |

| Water | 352 | 491 | |

| Ethanol | ~360 | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 453 | |

| Ethyl Acetate (EtOAc) | Not Specified | 432 | |

| Methanol-Water Mixtures | 360 | Blue-shifts with increasing methanol | |

| Isopropanol-Water Mixtures | 360 | Blue-shifts with increasing isopropanol |

Table 2: Excitation and Emission Maxima of L-ANAP in Different Solvents. The blue-shift in emission maximum in less polar solvents is a hallmark of L-ANAP's environmental sensitivity.

Experimental Protocols

The site-specific incorporation of L-ANAP into a target protein is achieved through amber stop codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG (amber) stop codon and inserts L-ANAP instead of terminating translation.

Site-Specific Incorporation of L-ANAP into Proteins in Mammalian Cells

This protocol outlines the general steps for incorporating L-ANAP into a protein of interest expressed in mammalian cells.

Materials:

-

Plasmid encoding the target protein with a TAG amber stop codon at the desired insertion site.

-

Plasmid encoding the orthogonal L-ANAP-specific aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA (pANAP).

-

L-ANAP methyl ester (a cell-permeable form of L-ANAP).

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture: Culture the chosen mammalian cell line under standard conditions.

-

Co-transfection: Co-transfect the cells with the plasmid encoding the target protein (with the TAG codon) and the pANAP plasmid using a suitable transfection reagent.

-

L-ANAP Supplementation: Following transfection, supplement the cell culture medium with L-ANAP methyl ester to a final concentration of 10-20 µM.

-

Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the L-ANAP-containing protein.

-

Harvesting and Analysis: Harvest the cells and proceed with downstream applications such as fluorescence microscopy, western blotting, or protein purification.

Voltage Clamp Fluorometry (VCF) with L-ANAP

VCF is a powerful technique that combines electrophysiology with fluorescence spectroscopy to study the conformational dynamics of voltage-gated ion channels and other membrane proteins in real-time.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the target ion channel with a TAG codon at the site of interest.

-

cRNA for the L-ANAP aaRS and tRNA.

-

L-ANAP.

-

Two-electrode voltage clamp setup.

-

Fluorescence microscope equipped with an appropriate excitation light source (e.g., 360-405 nm laser) and emission filters.

-

Photomultiplier tube (PMT) or a sensitive camera for fluorescence detection.

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Co-inject the oocytes with the cRNAs for the target channel and the L-ANAP incorporation machinery.

-

Incubate the oocytes in a solution containing L-ANAP for 2-4 days to allow for protein expression and incorporation of the fluorescent amino acid.

-

-

VCF Recording:

-

Place an oocyte in the recording chamber of the VCF setup and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes for voltage clamping.

-

Position the fluorescence excitation light source to illuminate the oocyte and focus the emission onto the detector.

-

Apply a voltage protocol (e.g., voltage steps) to the oocyte while simultaneously recording the ionic current and the fluorescence signal from L-ANAP.

-

-

Data Analysis:

-

Analyze the relationship between the change in membrane voltage, the resulting ionic current, and the change in L-ANAP fluorescence intensity. This allows for the correlation of conformational changes (reported by fluorescence) with the functional state of the ion channel (reported by the current).

-

Transition Metal Ion FRET (tmFRET) with L-ANAP

tmFRET is a technique used to measure intramolecular distances and distance changes in proteins. L-ANAP serves as an excellent FRET donor, and transition metal ions like Co²⁺ or Cu²⁺ can act as acceptors.

Materials:

-

Purified protein with L-ANAP incorporated at a specific site.

-

A method to introduce a transition metal ion acceptor at a second site in the protein. This can be achieved by:

-

Engineering a di-histidine (His-His) motif for metal chelation.

-

Site-directed mutagenesis to introduce a cysteine residue for labeling with a metal-chelating probe.

-

-

Transition metal salt (e.g., CoCl₂ or CuSO₄).

-

Fluorometer.

Procedure:

-

Protein Preparation: Express and purify the target protein containing both the L-ANAP donor and the metal binding site for the acceptor.

-

Fluorescence Measurement (Donor alone): Measure the baseline fluorescence emission spectrum of the L-ANAP-labeled protein in a fluorometer.

-

Addition of Acceptor: Add a saturating concentration of the transition metal ion to the protein sample.

-

Fluorescence Measurement (Donor + Acceptor): Measure the fluorescence emission spectrum of the protein in the presence of the transition metal ion.

-

FRET Efficiency Calculation: The quenching of L-ANAP fluorescence in the presence of the metal ion is used to calculate the FRET efficiency (E). The distance (r) between the donor and acceptor can then be estimated using the Förster equation: E = 1 / (1 + (r/R₀)⁶) , where R₀ is the Förster distance.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving L-ANAP.

Caption: Workflow for site-specific incorporation of L-ANAP into proteins in mammalian cells.

Caption: Experimental workflow for Voltage Clamp Fluorometry (VCF) using L-ANAP in Xenopus oocytes.

References

- 1. A Highly Productive, One-Pot Cell-Free Protein Synthesis Platform Based on Genomically Recoded Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET | eLife [elifesciences.org]

- 4. An improved fluorescent noncanonical amino acid for measuring conformational distributions using time-resolved transition metal ion FRET - PMC [pmc.ncbi.nlm.nih.gov]

L-ANAP: A Technical Guide to a Powerful Fluorescent Probe for Elucidating Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a genetically encodable, environmentally sensitive fluorescent unnatural amino acid. L-ANAP's unique properties make it an invaluable tool for investigating protein structure, function, and dynamics in real-time and within the complex environment of living cells. This guide provides a comprehensive overview of its core principles, detailed experimental protocols, and data presentation to facilitate its successful implementation in research and drug discovery.

Core Concepts: The Power of a Genetically Encoded Fluorescent Probe

The utility of fluorescent probes in biology is well-established; however, traditional methods often suffer from limitations such as the large size of fluorescent protein tags (e.g., GFP) which can perturb the function of the protein of interest, or the lack of specificity of organic fluorophores. The development of genetically encodable fluorescent amino acids like L-ANAP has revolutionized the field by enabling the site-specific incorporation of a small, fluorescent reporter directly into the polypeptide chain of a target protein.

This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair . This engineered pair functions independently of the host cell's endogenous translational machinery. The orthogonal synthetase is specifically evolved to recognize and charge its cognate tRNA with L-ANAP. This L-ANAP-loaded tRNA then recognizes a unique codon, typically the amber stop codon (UAG) , which has been introduced into the gene of interest at the desired site via site-directed mutagenesis. This process, known as amber codon suppression , allows for the precise insertion of L-ANAP at virtually any position within a protein.

A key feature of L-ANAP is its environmentally sensitive fluorescence . Its emission spectrum and quantum yield are sensitive to the polarity of its local environment. This property allows researchers to monitor conformational changes in a protein, protein-protein interactions, and the binding of ligands or substrates, all of which can alter the microenvironment surrounding the incorporated L-ANAP.

Quantitative Data on L-ANAP's Photophysical Properties

The successful application of L-ANAP as a fluorescent probe requires a thorough understanding of its photophysical characteristics. The following tables summarize key quantitative data for L-ANAP.

| Property | Value | Reference Solvent |

| Molar Extinction Coefficient (ε) | 17,500 M⁻¹cm⁻¹ | Ethanol (at 360 nm) |

| Excitation Maximum (λex) | ~350-360 nm | Varies with solvent |

| Emission Maximum (λem) | ~450-500 nm | Varies with solvent |

| Solvent | Quantum Yield (Φ) |

| Water | 0.93 |

| Buffer | 0.98 |

| Methanol (MeOH) | 0.61 |

| Ethanol (EtOH) | 0.60 |

| DMSO | 0.70 |

| THF | 0.15 |

Note: The fluorescence lifetime of L-ANAP is in the nanosecond range and is also sensitive to the local environment.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the successful use of L-ANAP.

Synthesis of L-ANAP

While commercially available, L-ANAP can be synthesized in the lab. An efficient six-step enantiospecific synthesis has been developed, with a key step being the Fukuyama-Mitsunobu reaction.[1][2][3][4] The synthesis starts from commercially available materials and allows for the production of the optically pure L-enantiomer, which is crucial for its effective incorporation into proteins in living cells.[1]

Site-Directed Mutagenesis for Amber Codon Introduction

The introduction of a TAG codon at the desired position in the gene of interest is a critical first step.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic primers (forward and reverse) containing the TAG codon at the desired location

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Protocol:

-

Primer Design: Design primers (typically 25-45 bases in length) containing the TAG mutation in the middle, with 10-15 bases of correct sequence on either side. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification: Set up a PCR reaction using the plasmid template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. A typical cycling protocol is:

-

Initial denaturation: 95°C for 2 minutes

-

18-25 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-60°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

DpnI Digestion: Following PCR, add DpnI enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

Genetic Incorporation of L-ANAP into Proteins in Mammalian Cells

This protocol describes the transient transfection of mammalian cells (e.g., HEK293T) for the expression of a target protein containing L-ANAP.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Plasmid encoding the target gene with an amber (TAG) codon

-

Plasmid encoding the orthogonal L-ANAP-specific aminoacyl-tRNA synthetase (aaRS) and tRNA (pANAP)

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

L-ANAP (typically used at a final concentration of 10-20 µM)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

For each well, prepare a DNA mixture containing the plasmid for the target protein and the pANAP plasmid.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.

-

Add the transfection complex dropwise to the cells.

-

-

Addition of L-ANAP: Approximately 4-6 hours post-transfection, replace the medium with fresh complete medium supplemented with L-ANAP.

-

Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvesting:

-

For analysis of whole-cell lysates, wash the cells with PBS and then lyse them in a suitable lysis buffer.

-

For protein purification, proceed to the next protocol.

-

Purification of His-tagged L-ANAP-labeled Membrane Proteins

This protocol is for the purification of a His-tagged membrane protein containing L-ANAP expressed in mammalian cells.

Materials:

-

Transfected cells expressing the His-tagged L-ANAP-labeled protein

-

Lysis buffer (e.g., Tris buffer with salt, protease inhibitors, and a mild detergent like DDM)

-

Ni-NTA affinity resin

-

Wash buffer (lysis buffer with a low concentration of imidazole, e.g., 20-40 mM)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)

Protocol:

-

Cell Lysis: Harvest the cells and resuspend them in lysis buffer. Incubate on ice with gentle agitation to solubilize the membrane proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet insoluble debris.

-

Affinity Chromatography:

-

Incubate the clarified lysate with pre-equilibrated Ni-NTA resin to allow the His-tagged protein to bind.

-

Load the resin onto a column and wash with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the L-ANAP-labeled protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of L-ANAP by fluorescence scanning of the gel or by mass spectrometry.

Fluorescence Microscopy of L-ANAP Labeled Proteins

This protocol outlines the basic steps for imaging L-ANAP fluorescence in live cells using a confocal microscope.

Materials:

-

Cells expressing the L-ANAP-labeled protein cultured on glass-bottom dishes or coverslips.

-

Live-cell imaging medium.

-

Confocal microscope equipped with a suitable laser for exciting L-ANAP (e.g., 355 nm or 405 nm laser).

Protocol:

-

Sample Preparation: Replace the culture medium with live-cell imaging medium.

-

Microscope Setup:

-

Turn on the microscope and the laser.

-

Select an appropriate objective (e.g., 60x or 100x oil immersion).

-

Set the excitation wavelength to ~355 nm.

-

Set the emission detection window to capture the L-ANAP fluorescence (e.g., 420-500 nm).

-

-

Image Acquisition:

-

Focus on the cells.

-

Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

Acquire images. For dynamic studies, time-lapse imaging can be performed.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways where L-ANAP has been employed and a typical experimental workflow for its use.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP triggers a cascade of downstream signaling events. L-ANAP has been used to study the conformational changes in the P2X7 receptor upon ATP binding.

TRPV1 Channel Activation Pathway

The TRPV1 channel is a polymodal nociceptor activated by various stimuli, including capsaicin and heat. L-ANAP has been instrumental in mapping the conformational dynamics of TRPV1 activation.

Experimental Workflow for L-ANAP Incorporation and Analysis

This diagram outlines the general workflow for a typical experiment utilizing L-ANAP.

This technical guide provides a solid foundation for researchers looking to harness the power of L-ANAP. By combining the provided protocols with a clear understanding of the underlying principles, scientists can effectively use this fluorescent probe to gain unprecedented insights into the intricate world of protein dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantiospecific synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiospecific Synthesis of a Genetically Encodable Fluorescent Unnatural Amino Acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Unnatural Amino Acid Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction to Unnatural Amino Acid Fluorescence

The site-specific incorporation of unnatural amino acids (UAAs) endowed with fluorescent properties into proteins represents a significant advancement in the fields of chemical biology, drug discovery, and molecular imaging. This technique provides a powerful tool for studying protein structure, function, and dynamics with minimal perturbation to the native biological system. Unlike traditional fluorescent labeling methods that rely on large protein tags (e.g., Green Fluorescent Protein) or non-specific chemical conjugation of organic dyes, fluorescent UAAs offer the precision of a genetically encoded, small-sized probe.[1][2] This allows for high-resolution insights into molecular behavior while preserving the integrity of the protein of interest.[1]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of unnatural amino acid fluorescence. It is designed to be a technical resource for researchers and professionals seeking to leverage this innovative technology in their work.

Core Principles

The fundamental principle behind UAA fluorescence lies in the expansion of the genetic code.[2] This is most commonly achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which recognize a nonsense codon, typically the amber stop codon (UAG), introduced at a specific site in the gene of interest. The orthogonal aaRS is engineered to exclusively charge its tRNA with the desired fluorescent UAA, which is supplied in the cell culture medium. During protein translation, the ribosome reads the UAG codon and, instead of terminating translation, incorporates the fluorescent UAA into the polypeptide chain.

This site-specific incorporation offers several advantages:

-

Minimal Perturbation: Fluorescent UAAs are structurally similar to natural amino acids, minimizing steric hindrance and preserving the native structure and function of the target protein.

-

Precise Labeling: The position of the fluorescent probe is dictated by the location of the nonsense codon, allowing for precise control over the labeling site.

-

Diverse Chemistries: A wide array of fluorescent UAAs with varying photophysical properties can be incorporated, enabling a broad range of applications.

Data Presentation: Photophysical Properties of Fluorescent Unnatural Amino Acids

The selection of a fluorescent UAA is dictated by the specific experimental requirements, such as the desired excitation and emission wavelengths, quantum yield, and environmental sensitivity. The following table summarizes the photophysical properties of several commonly used fluorescent UAAs.

| Unnatural Amino Acid | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Key Features & Applications |

| 4-Cyanophenylalanine | pCNF | ~240-280 | ~295 | ~0.14 | ~1,500 | Environmentally sensitive probe, useful in the presence of tryptophan. |

| 4-Cyano-L-tryptophan | 4CN-Trp | ~325 | ~420 | >0.8 | ~6,000 | Blue fluorescent amino acid with high quantum yield and photostability. |

| Dansylalanine | DanAla | ~336 | ~520 | Varies with solvent polarity | ~4,300 | Environmentally sensitive fluorophore, useful for monitoring protein unfolding. |

| Acridonylalanine | Acd | ~385 | ~450 | ~0.98 (in water) | ~5,700 | Highly photostable with a high quantum yield, suitable for FRET and fluorescence lifetime imaging. |

| 7-Aminocoumarin-lysine | ACouK | ~350 | ~440 | - | - | FRET donor, genetically encodable. |

| 7-Amino-4-trifluoromethylcoumarin-lysine | AFCouK | ~380 | ~470 | - | - | FRET donor with red-shifted spectra compared to ACouK. |

| Naphthylalanine (1-Nal) | 1-Nal | ~280 | ~340 | - | ~6,000 | Intrinsic fluorescence, used to probe protein folding and interactions. |

| Naphthylalanine (2-Nal) | 2-Nal | ~275 | ~350 | - | ~5,000 | Intrinsic fluorescence, used as a tryptophan replacement. |

Experimental Protocols

The successful incorporation of a fluorescent UAA and subsequent analysis involves a series of well-defined experimental steps.

Site-Directed Mutagenesis

The first step is to introduce an amber stop codon (TAG) at the desired location in the gene of interest. The QuikChange site-directed mutagenesis method is a commonly used technique for this purpose.

Protocol:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the desired TAG mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Reaction: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo) with the plasmid containing the gene of interest as the template and the designed primers.

-

Template DNA: 50 ng

-

10x Reaction Buffer: 5 µL

-

Forward Primer: 125 ng

-

Reverse Primer: 125 ng

-

dNTPs: 1 µL

-

PfuTurbo DNA Polymerase: 1 µL

-

ddH₂O to a final volume of 50 µL

-

-

PCR Cycling:

-

Initial Denaturation: 95°C for 1 minute

-

18 Cycles:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final Extension: 68°C for 7 minutes

-

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells and select for colonies containing the mutated plasmid.

-

Sequence Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the TAG mutation by DNA sequencing.

Protein Expression and Purification in E. coli

Protocol:

-

Co-transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with two plasmids:

-

The expression plasmid containing the gene of interest with the TAG codon.

-

A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorescent UAA (e.g., pEVOL).

-

-

Cell Culture:

-

Inoculate a single colony into LB medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C.

-

The next day, inoculate a larger volume of LB medium containing the antibiotics and the fluorescent UAA (typically 0.5-1 mM).

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.5-0.8.

-

-

Induction: Induce protein expression by adding IPTG (e.g., 1 mM) and, if required by the synthetase plasmid, an inducer like L-arabinose (e.g., 0.02%). Continue to grow the culture overnight at a lower temperature (e.g., 18-30°C) to enhance protein folding.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or a French press.

-

Purification: Purify the protein of interest using standard chromatography techniques, such as Ni-NTA affinity chromatography for His-tagged proteins.

-

Confirmation of UAA Incorporation: Verify the successful incorporation of the fluorescent UAA by mass spectrometry.

Fluorescence Microscopy of Proteins with Incorporated UAAs

Protocol:

-

Cell Culture and Transfection (for mammalian cells):

-

Culture mammalian cells (e.g., HEK293T) on glass-bottom dishes.

-

Co-transfect the cells with the expression plasmid for the target protein with the TAG codon and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

-

Add the fluorescent UAA to the culture medium.

-

-

Live-Cell Imaging:

-

After 24-48 hours of expression, wash the cells with an appropriate imaging buffer (e.g., PBS or phenol red-free medium).

-

Mount the dish on a fluorescence microscope equipped with the appropriate excitation light source and emission filters for the specific fluorescent UAA.

-

Acquire images using a high-sensitivity camera.

-

-

Image Analysis: Analyze the acquired images to determine the subcellular localization and dynamics of the labeled protein.

Förster Resonance Energy Transfer (FRET) Imaging with UAAs

Protocol:

-

Protein Labeling:

-

Donor: Incorporate a fluorescent UAA with suitable donor properties (e.g., ACouK) at a specific site in the protein of interest.

-

Acceptor: The acceptor can be another fluorescent UAA incorporated at a different site, a fluorescently labeled binding partner, or a genetically encoded fluorescent protein (e.g., GFP) fused to the protein of interest.

-

-

Sample Preparation: Prepare the sample containing the dual-labeled protein in a suitable buffer or, for cellular studies, express the FRET pair in cells as described above.

-

FRET Measurement:

-

Sensitized Emission: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. An increase in acceptor emission upon donor excitation indicates FRET.

-

Acceptor Photobleaching: Measure the donor fluorescence intensity before and after photobleaching the acceptor. An increase in donor fluorescence after acceptor photobleaching confirms FRET.

-

Fluorescence Lifetime Imaging Microscopy (FLIM): Measure the fluorescence lifetime of the donor in the presence and absence of the acceptor. A decrease in the donor's lifetime indicates FRET.

-

-

Data Analysis: Calculate the FRET efficiency to determine the distance between the donor and acceptor, providing insights into protein conformation and interactions.

Mandatory Visualization

Signaling Pathway Diagram: Investigating the MAPK/ERK Pathway

Fluorescent UAAs can be used to study the dynamics of signaling pathways. For instance, a photosensitive UAA can be incorporated into a key kinase like TrkA to control its phosphorylation and subsequent activation of the downstream MAPK/ERK pathway in a light-dependent manner.

Caption: Light-controlled activation of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for site-specific labeling of a protein with a fluorescent UAA and subsequent fluorescence imaging.

Caption: Experimental workflow for UAA incorporation and fluorescence analysis.

Conclusion

The use of fluorescent unnatural amino acids provides a versatile and powerful approach for the site-specific labeling of proteins. This technique offers unparalleled precision for investigating protein structure, function, and dynamics in vitro and in living cells. By minimizing perturbations to the native system, fluorescent UAAs enable researchers to gain deeper insights into complex biological processes. The continued development of new fluorescent UAAs with enhanced photophysical properties and improved incorporation efficiencies will undoubtedly further expand the applications of this technology in basic research and drug development.

References

A Technical Guide to Polarity-Sensitive Fluorescent Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of polarity-sensitive fluorescent unnatural amino acids (fUaas), powerful tools for elucidating protein structure, function, and dynamics. By offering site-specific labeling with environmentally sensitive fluorophores, these probes enable real-time monitoring of protein conformational changes and interactions within their native cellular environment. This guide details their photophysical properties, methods for their incorporation into proteins, and their application in studying complex biological processes, with a focus on G-protein coupled receptor (GPCR) signaling.

Introduction to Polarity-Sensitive Fluorescent Unnatural Amino Acids

Fluorescent unnatural amino acids are structurally similar to their natural counterparts but possess a fluorescent side chain.[1] Their compact size minimizes steric hindrance, preserving the native structure and function of the protein of interest.[1] A key advantage of many fUaas is their environmental sensitivity; their fluorescence properties, such as emission wavelength and quantum yield, change in response to the polarity of their local microenvironment.[2] This solvatochromism allows for the direct interrogation of protein dynamics, including folding, conformational changes, and intermolecular interactions.[3]

Quantitative Photophysical Properties

The selection of an appropriate fUaa is critical for experimental success and depends on its specific photophysical properties. The following tables summarize key quantitative data for several commonly used polarity-sensitive fUaas.

Table 1: Spectroscopic Properties of Polarity-Sensitive Fluorescent Unnatural Amino Acids

| Fluorescent Unnatural Amino Acid | Abbreviation | Excitation Max (λex, nm) | Emission Max (λem, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | Anap | ~360 | ~490 (in water) | ~17,500 |

| L-(7-hydroxycoumarin-4-yl)ethylglycine | 7-HCAA | ~325-365 | ~450-500 | Not widely reported |

| 4-N,N-dimethylamino-1,8-naphthalimide-alanine | 4-DMN-Ala | ~408 | Varies with polarity | Not widely reported |

| Alared | Alared | ~559 (in Methanol) | ~639-666 | ~27,900 (in Methanol) |

| Acridon-2-ylalanine | Acd | Not specified | Not specified | Not specified |

Table 2: Quantum Yields and Fluorescence Lifetimes of Polarity-Sensitive Fluorescent Unnatural Amino Acids

| Fluorescent Unnatural Amino Acid | Abbreviation | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Notes |

| 3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid | Anap | 0.48 (in Ethanol) | 1.3 and 3.3 (biphasic) | Environmentally sensitive quantum yield.[4] |

| L-(7-hydroxycoumarin-4-yl)ethylglycine | 7-HCAA | Varies with environment | Not widely reported | Emission intensity and maximum are sensitive to biotin binding when incorporated in streptavidin. |

| 4-N,N-dimethylamino-1,8-naphthalimide-alanine | 4-DMN-Ala | Highly sensitive to solvent polarity | Not widely reported | Exhibits "switch-like" emission properties. |

| Alared | Alared | 0.60-0.61 (in DMSO), 0.09-0.11 (in water) | Not widely reported | Strong fluorogenic behavior between polar and apolar media. |

| Acridon-2-ylalanine | Acd | High | 16 (single exponential) | Superior photostability and long fluorescence lifetime. |

Methodologies for Incorporation of Fluorescent Unnatural Amino Acids

The site-specific incorporation of fUaas into proteins can be achieved through several powerful techniques. The choice of method depends on the target protein, the desired location of the fUaa, and the experimental system (in vitro or in vivo).

Genetic Code Expansion via Amber Codon Suppression

This is a widely used method for incorporating fUaas into proteins in both prokaryotic and eukaryotic cells. It relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the fUaa and does not cross-react with endogenous amino acids or tRNAs. The fUaa is encoded by a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest.

This protocol outlines the steps for incorporating the fluorescent unnatural amino acid Anap into a G-protein coupled receptor (GPCR) expressed in Human Embryonic Kidney (HEK293) cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmid encoding the GPCR of interest with an amber (TAG) codon at the desired insertion site.

-

Plasmid encoding the orthogonal Anap-specific aminoacyl-tRNA synthetase (AnapRS) and its cognate tRNA (pANAP).

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Anap (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Antibodies for Western blotting (anti-GPCR, anti-His-tag, etc.)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

One day before transfection, seed HEK293 cells in 6-well plates to reach 70-80% confluency on the day of transfection.

-

On the day of transfection, co-transfect the cells with the GPCR-TAG plasmid and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of GPCR-TAG to pANAP plasmid is 1:2.

-

-

Anap Supplementation: 24 hours post-transfection, replace the medium with fresh DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and the desired concentration of Anap (typically 10-20 µM).

-

Protein Expression: Incubate the cells for another 24-48 hours to allow for expression of the Anap-containing GPCR.

-

Verification of Incorporation (Western Blot):

-

Harvest the cells and lyse them in an appropriate lysis buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific to the GPCR or a tag (e.g., His-tag) to confirm the expression of the full-length, Anap-incorporated protein. The presence of a band at the expected molecular weight indicates successful incorporation.

-

-

Verification of Incorporation (Fluorescence Microscopy):

-

Plate transfected cells on glass-bottom dishes.

-

After the expression period, wash the cells with PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Anap (e.g., excitation ~360 nm, emission ~490 nm). The observation of fluorescence will confirm the incorporation of Anap.

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a powerful in vitro method for chemically synthesizing peptides and small proteins containing fUaas. The peptide is assembled stepwise on a solid support, and the fUaa is introduced as a protected building block during the synthesis cycle.

Expressed Protein Ligation (EPL)

EPL is a semi-synthetic method that allows for the ligation of a synthetic peptide (containing the fUaa) to a recombinantly expressed protein. This technique is particularly useful for labeling large proteins that are difficult to synthesize chemically.

Applications in Studying GPCR Signaling

Polarity-sensitive fUaas are invaluable tools for dissecting the complex signaling pathways of G-protein coupled receptors (GPCRs). Their ability to report on local environmental changes allows for the real-time monitoring of conformational changes associated with receptor activation, ligand binding, and interaction with downstream signaling partners like β-arrestin.

GPCR Activation and Signaling Pathway

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their activation by an extracellular ligand initiates a cascade of intracellular signaling events.

Caption: Canonical GPCR signaling pathway.

Experimental Workflow: FRET-based β-Arrestin Recruitment Assay

Förster Resonance Energy Transfer (FRET) is a powerful technique to study protein-protein interactions. By labeling a GPCR with a donor fUaa (e.g., Anap) and β-arrestin with an acceptor fluorophore, the recruitment of β-arrestin to the activated GPCR can be monitored in real time.

Caption: Workflow for a FRET-based β-arrestin recruitment assay.

Conclusion

Polarity-sensitive fluorescent unnatural amino acids represent a transformative technology for molecular and cellular biology. Their ability to provide site-specific, real-time information about protein conformation and interactions with minimal perturbation is unparalleled. As the palette of fUaas with diverse photophysical properties continues to expand, and as methods for their incorporation become more robust, their application will undoubtedly lead to further groundbreaking discoveries in basic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 4. Visualizing the Conformational Dynamics of Membrane Receptors Using Single-Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

L-ANAP Mechanism of Action in Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), a fluorescent non-canonical amino acid (ncAA), in protein labeling. This powerful tool enables the site-specific incorporation of a fluorescent probe into proteins, facilitating detailed studies of protein structure, dynamics, and interactions in vitro and in living cells.

Core Mechanism: Genetic Code Expansion

The site-specific incorporation of L-ANAP into a target protein is achieved through the expansion of the genetic code.[1][2] This technique leverages the cellular translational machinery to insert L-ANAP at a predetermined position in the polypeptide chain in response to a unique codon, typically the amber stop codon (UAG).[3][4] This process requires two key components:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges L-ANAP onto its partner tRNA. This synthetase must be "orthogonal," meaning it does not recognize any endogenous amino acids or tRNAs in the host organism.[5]

-

An Orthogonal Suppressor tRNA: A transfer RNA with an anticodon (CUA) that recognizes the amber stop codon (UAG). This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically aminoacylated with L-ANAP by the orthogonal aaRS.

When the ribosome encounters the amber codon in the mRNA sequence of the target protein, the L-ANAP-charged orthogonal tRNA is recruited, leading to the incorporation of the fluorescent amino acid into the growing polypeptide chain, rather than translation termination.

Photophysical Properties of L-ANAP

L-ANAP is a derivative of Prodan, a fluorophore known for its environmental sensitivity. Its fluorescence properties are highly dependent on the polarity of its local environment, making it an excellent probe for detecting conformational changes in proteins.

| Property | Value | Solvent/Condition | Reference |

| Extinction Coefficient (ε) | ~17,500 M⁻¹cm⁻¹ | Ethanol | |

| ~12,600 M⁻¹cm⁻¹ | Aqueous | ||

| Quantum Yield (Φ) | 0.48 | Ethanol | |

| 0.32 | Aqueous (KBT buffer) | ||

| 0.31 | MBP-295Anap | ||

| 0.47 | MBP-322Anap | ||

| Fluorescence Lifetime (τ) | 1.3 ns and 3.3 ns (biexponential decay) | Aqueous (KBT buffer) | |

| Excitation Maximum (λex) | ~360 nm | Water | |

| Emission Maximum (λem) | ~490 nm | Water | |

| ~420 nm | Ethyl Acetate |

The significant blue shift in the emission maximum in less polar environments is a key feature of L-ANAP, allowing researchers to infer changes in the local environment of the labeled site.

Experimental Protocols

The successful incorporation of L-ANAP requires careful optimization of the experimental conditions for the chosen expression system. Below are detailed methodologies for key experiments.

Site-Specific Incorporation of L-ANAP in E. coli

This protocol is adapted from general procedures for unnatural amino acid incorporation in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the target protein with an in-frame amber (TAG) codon at the desired position.

-

A compatible plasmid carrying the gene for the orthogonal L-ANAP-specific tRNA synthetase (AnapRS) and the suppressor tRNA (e.g., pANAP).

-

L-ANAP methyl ester (L-ANAP-ME) for cell permeability.

-

LB or other suitable growth media.

-

Appropriate antibiotics.

-

IPTG or other appropriate inducer.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the pANAP plasmid.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an OD600 of 0.05-0.1.

-

Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add L-ANAP-ME to a final concentration of 10-20 µM. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake the culture for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with protein purification, for example, using affinity chromatography if the protein is tagged.

Site-Specific Incorporation of L-ANAP in Mammalian Cells

This protocol is a generalized procedure for transient transfection in mammalian cell lines like HEK293.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vector for the target protein with an in-frame amber (TAG) codon.

-

pANAP plasmid for mammalian expression.

-

L-ANAP methyl ester (L-ANAP-ME).

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

-

Transfection reagent (e.g., Lipofectamine).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed the mammalian cells in a suitable culture plate or flask to achieve 70-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the target protein expression vector and the pANAP plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

L-ANAP Addition: 4-6 hours post-transfection, replace the medium with fresh culture medium containing 10-20 µM L-ANAP-ME.

-

Expression: Incubate the cells for 48-72 hours to allow for protein expression.

-

Harvesting:

-

For analysis by microscopy, wash the cells with PBS and proceed with imaging.

-

For biochemical analysis, wash the cells with PBS, detach them, and lyse them in a suitable buffer.

-

-

Protein Purification: If required, purify the L-ANAP labeled protein from the cell lysate using appropriate chromatography techniques.

Site-Specific Incorporation of L-ANAP in Xenopus laevis Oocytes

This protocol is based on established methods for protein expression and voltage-clamp fluorometry in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes.

-

cDNA for the target protein with an in-frame amber (TAG) codon, subcloned into a suitable oocyte expression vector.

-

cDNA for the orthogonal L-ANAP-specific tRNA synthetase and suppressor tRNA.

-

L-ANAP.

-

Collagenase solution.

-

ND96 solution.

-

Injection needles and micromanipulator.

Procedure:

-

Oocyte Preparation: Harvest and defolliculate oocytes by treating them with collagenase.

-

Nuclear Injection: Inject the nucleus of each oocyte with the cDNAs encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair. Incubate the oocytes for 24-48 hours at 16-18°C.

-

Cytoplasmic Injection: Co-inject the cytoplasm of the oocytes with the cRNA of the target protein and L-ANAP (final intracellular concentration of ~10-100 µM).

-

Expression: Incubate the oocytes for 2-4 days at 16-18°C to allow for protein expression and incorporation of L-ANAP.

-

Analysis: The oocytes are now ready for electrophysiological and fluorescence measurements, such as Voltage-Clamp Fluorometry (VCF).

Applications in Research and Drug Development

The ability to site-specifically label proteins with L-ANAP has opened up numerous avenues for research and drug development.

Studying Protein Conformational Dynamics

The sensitivity of L-ANAP's fluorescence to its local environment makes it an ideal probe for monitoring conformational changes in proteins. Changes in protein structure upon ligand binding, voltage gating, or interaction with other molecules can be detected as a shift in the emission spectrum or a change in fluorescence intensity.

Fluorescence Resonance Energy Transfer (FRET)

L-ANAP can serve as a FRET donor to a suitable acceptor molecule. By measuring the FRET efficiency between L-ANAP incorporated at a specific site and an acceptor at another site, intramolecular distances can be determined, providing insights into protein structure and dynamics.

High-Throughput Screening in Drug Discovery

L-ANAP-based assays can be adapted for high-throughput screening of small molecules that modulate protein conformation or interaction. Changes in fluorescence can be used as a readout to identify potential drug candidates.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no protein expression | Inefficient transformation/transfection. | Optimize transformation/transfection protocol. |

| Toxicity of the expressed protein. | Use a lower induction temperature and/or a weaker promoter. | |

| Poor incorporation efficiency of L-ANAP. | Increase the concentration of L-ANAP; optimize the ratio of target plasmid to pANAP plasmid. | |

| High background fluorescence | Free L-ANAP in the sample. | Ensure thorough washing of cells/lysates; perform size-exclusion chromatography during purification. |

| Non-specific binding of L-ANAP. | Optimize washing steps during purification. | |

| No change in fluorescence upon stimulation | L-ANAP is in a region that does not undergo a conformational change. | Choose a different site for L-ANAP incorporation. |

| The change in environment is not sufficient to alter L-ANAP's fluorescence. | Consider using a different fluorescent ncAA with different environmental sensitivity. | |

| The protein is inactive. | Perform functional assays to confirm protein activity. |

Conclusion

The genetic incorporation of L-ANAP provides a robust and versatile method for site-specific protein labeling. Its unique photophysical properties, particularly its environmental sensitivity, make it an invaluable tool for elucidating the intricacies of protein function. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this technology in both basic research and drug development endeavors.

References

- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Improved ANAP incorporation and VCF analysis reveal details of P2X7 current facilitation and a limited conformational interplay between ATP binding and the intracellular ballast domain | eLife [elifesciences.org]

- 4. oa-fund.ub.uni-muenchen.de [oa-fund.ub.uni-muenchen.de]

- 5. youtube.com [youtube.com]

Methodological & Application

Protocol for Site-Specific Incorporation of L-ANAP: A Guide for Researchers

Application Notes and Protocols for the site-specific incorporation of the fluorescent non-canonical amino acid L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) into proteins. This guide is intended for researchers, scientists, and drug development professionals.

L-ANAP is a genetically encodable, environmentally sensitive fluorescent amino acid that serves as a powerful tool for studying protein structure, dynamics, and function.[1][2][3] Its fluorescence is sensitive to the polarity of its local environment, making it an excellent probe for detecting conformational changes in proteins.[4] The site-specific incorporation of L-ANAP is achieved through amber stop codon suppression, a technique that repurposes the UAG stop codon to encode a non-canonical amino acid.[5] This methodology requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for L-ANAP and does not cross-react with endogenous cellular components.

Core Applications:

-

Voltage Clamp Fluorometry (VCF): To study the dynamics of ion channels and other membrane proteins by correlating conformational changes with electrophysiological measurements.

-

Fluorescence Resonance Energy Transfer (FRET): To measure distances and conformational changes within or between proteins.

-

Protein Labeling and Imaging: For in vivo and in vitro visualization of proteins.

Quantitative Data Summary

The successful incorporation and utility of L-ANAP are dependent on several factors, including the expression system, the specific protein of interest, and the site of incorporation. Below are tables summarizing key quantitative data related to L-ANAP.

Table 1: Physicochemical and Spectroscopic Properties of L-ANAP

| Property | Value | Reference |

| Molecular Formula | C15H16N2O3 | |

| Molecular Weight | 272.30 g/mol | |

| Excitation Maximum | ~360 nm | |

| Emission Maximum | ~450-500 nm (solvent-dependent) | |

| Extinction Coefficient (in EtOH at 360 nm) | 17,500 M⁻¹ cm⁻¹ | |

| Quantum Yield | Environmentally sensitive |

Table 2: Comparison of L-ANAP Incorporation Methods

| Method | Key Features | Advantages | Disadvantages | Reference |

| Two-Step Injection (Xenopus Oocytes) | Nuclear injection of plasmid DNA for tRNA/synthetase followed by cytoplasmic injection of cRNA and L-ANAP. | Established and widely used. | Technically demanding, potential for oocyte damage. | |

| One-Step Co-Injection (Xenopus Oocytes) | Cytoplasmic co-injection of cRNAs for tRNA synthetase and target protein, along with synthesized amber suppressor tRNA and L-ANAP. | Simplified protocol, more reproducible, less harmful to oocytes. | Requires in vitro synthesized tRNA. | |

| Mammalian Cell Transfection | Co-transfection of plasmids encoding the target protein with an amber codon and the orthogonal tRNA/synthetase pair. L-ANAP is supplied in the culture medium. | Applicable to a wide range of cell types, allows for stable cell line generation. | Incorporation efficiency can be variable and site-dependent. | |

| Optimized Incorporation with eRF1 Mutant | Co-expression of a mutated eukaryotic release factor 1 (eRF1) that has reduced termination efficiency at amber codons. | Significantly increases the yield of full-length, ANAP-labeled protein. | Potential for off-target effects due to read-through of endogenous amber codons. |

Experimental Protocols

The following protocols provide a general framework for the site-specific incorporation of L-ANAP. Optimization will be required for specific proteins and experimental systems.

Protocol 1: L-ANAP Incorporation in Xenopus laevis Oocytes (One-Step Co-Injection Method)

This simplified protocol is adapted for higher reproducibility and oocyte viability.

Materials:

-

cRNA for the target protein with an in-frame amber (TAG) codon at the desired position.

-

cRNA for the L-ANAP specific aminoacyl-tRNA synthetase.

-

Synthesized amber suppressor tRNA.

-

L-ANAP (free acid or methyl ester form for better membrane permeability).

-

Nuclease-free water.

-

Xenopus laevis oocytes.

-

Injection needles and microinjector setup.

-

Incubation buffer (ND96).

Procedure:

-

Prepare the Injection Mix:

-

In a sterile microcentrifuge tube, mix the cRNAs for the target protein and the tRNA synthetase with the synthesized amber suppressor tRNA and L-ANAP.

-

The final concentrations and ratios of these components need to be optimized for each target protein. A starting point could be a 1:1 molar ratio of target cRNA to synthetase cRNA.

-

-

Oocyte Injection:

-

Inject approximately 50 nL of the mixture into the cytoplasm of Stage V-VI Xenopus oocytes.

-

-

Incubation:

-

Incubate the injected oocytes in ND96 buffer in the dark at 16-18°C for 3-5 days to allow for protein expression and L-ANAP incorporation.

-

-

Verification of Incorporation:

-

Confirm the incorporation of L-ANAP by Western blot analysis, looking for the full-length protein.

-

Measure the fluorescence of the expressed protein using techniques like voltage clamp fluorometry or confocal microscopy.

-

Protocol 2: L-ANAP Incorporation in Mammalian Cells

This protocol outlines the general steps for transient transfection in mammalian cells. For stable cell lines, additional selection steps are required.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmid for the target protein containing an amber (TAG) codon at the site of interest.

-

Expression plasmid for the orthogonal L-ANAP tRNA synthetase/tRNA pair (e.g., pANAP).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM).

-

L-ANAP methyl ester.

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a suitable culture plate to achieve 70-90% confluency on the day of transfection.

-

-

Transfection:

-

Co-transfect the cells with the target protein plasmid and the pANAP plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

-

Addition of L-ANAP:

-

Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium containing L-ANAP methyl ester. The optimal concentration of L-ANAP should be determined empirically but is typically in the range of 10-20 µM.

-

-

Incubation:

-

Incubate the cells for 48-72 hours to allow for protein expression.

-

-

Analysis:

-

Harvest the cells and analyze L-ANAP incorporation by Western blot and fluorescence microscopy. For quantitative analysis, techniques like flow cytometry can be employed.

-

Visualizing the Workflow

The following diagrams illustrate the key steps in the site-specific incorporation of L-ANAP.

Caption: Experimental workflow for L-ANAP incorporation.

Caption: Amber suppression signaling pathway.

References

- 1. xcessbio.com [xcessbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Activation-pathway transitions in human voltage-gated proton channels revealed by a non-canonical fluorescent amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Simplified Protocol to Incorporate the Fluorescent Unnatural Amino Acid ANAP into Xenopus laevis Oocyte-Expressed P2X7 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Using L-ANAP for fluorescence resonance energy transfer (FRET)

Topic: Using L-ANAP for Fluorescence Resonance Energy Transfer (FRET)

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP) is a fluorescent non-canonical amino acid (ncAA) that has become a powerful tool for studying protein structure and dynamics.[1] It can be site-specifically incorporated into proteins using amber stop codon suppression, offering precise control over fluorophore placement.[1] L-ANAP's small size and environmentally sensitive fluorescence make it an excellent probe for investigating protein conformational changes, protein-protein interactions, and for measuring intramolecular distances through Fluorescence Resonance Energy Transfer (FRET).[1][2]

A particularly robust application of L-ANAP is in Transition Metal ion FRET (tmFRET).[2] In this approach, L-ANAP serves as the donor fluorophore, and a nearby transition metal ion, such as Cu²⁺ or Co²⁺, acts as the non-fluorescent acceptor. The energy transfer from L-ANAP to the metal ion results in quenching of L-ANAP's fluorescence, which can be used to calculate the distance between the two probes with high precision. The ACCuRET (Anap Cyclen-Cu²⁺ Resonance Energy Transfer) method, for example, uses L-ANAP as a donor and Cu²⁺ chelated by a cysteine-reactive molecule (TETAC) as an acceptor to measure distances in the 10-20 Å range.

These application notes provide an overview of the photophysical properties of L-ANAP, protocols for its incorporation into proteins, and methodologies for conducting FRET experiments.

Photophysical Properties of L-ANAP

The fluorescence of L-ANAP is sensitive to the polarity of its local environment, typically exhibiting a blue-shift in more hydrophobic settings. Its quantum yield is also dependent on its position within the protein. These properties must be considered when designing FRET experiments.

| Property | Value | Notes |

| Peak Absorption (λ_abs) | ~360 nm | In ethanol. |

| Peak Emission (λ_em) | 475 - 494 nm | Environmentally sensitive; 494 nm in aqueous buffer and 475 nm in ethanol. |

| Extinction Coefficient (ε) | ~12,600 - 20,000 M⁻¹cm⁻¹ | Value can vary; reported as ~20x10³ M⁻¹cm⁻¹ and 12,600 M⁻¹cm⁻¹ at 350 nm. |

| Quantum Yield (Φ) | 0.31 - 0.47 | Highly dependent on the local protein environment. |

| Fluorescence Lifetime (τ) | Multi-exponential (e.g., 1.3 ns and 3.3 ns) | The multi-exponential decay can complicate time-resolved FRET analysis. |

| Förster Distance (R₀) | ~10 - 20 Å | Ideal for measuring short intramolecular distances, typical for tmFRET pairs. |

Experimental Workflow and Logical Relationships

The overall process of using L-ANAP for FRET studies involves genetic manipulation, protein expression with the ncAA, purification, and subsequent biophysical measurements. The logical flow of this process is outlined below.

References

Probing the Gates: L-ANAP as a Fluorescent Reporter of Ion Channel Dynamics

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The fluorescent unnatural amino acid, L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-ANAP), has emerged as a powerful tool for investigating the intricate conformational changes that govern ion channel gating.[1][2] Its small size, environmental sensitivity, and the ability for site-specific incorporation make it an ideal probe for real-time tracking of protein dynamics.[1][2] This document provides detailed application notes and experimental protocols for utilizing L-ANAP in the study of ion channel gating, with a focus on the widely used Voltage-Clamp Fluorometry (VCF) technique.

Introduction to L-ANAP in Ion Channel Research

L-ANAP is a fluorescent amino acid that can be genetically encoded into proteins at specific sites using the amber stop-codon suppression technique.[1] This allows for the precise placement of a fluorescent reporter within the ion channel of interest, minimizing the perturbations often associated with larger fluorescent protein tags. The fluorescence of L-ANAP is sensitive to its local environment, meaning that changes in protein conformation during gating can be detected as alterations in fluorescence intensity or emission spectra.

This technology has been successfully applied to a variety of ion channels, including:

-

Voltage-gated sodium channels (Nav1.5): To understand the structural dynamics of the inactivation gate.

-

P2X receptors (P2X7, P2X2): To map the conformational rearrangements upon ATP binding and voltage changes.

-

Glycine receptors (GlyR): To investigate the structural basis of partial agonism and the transitions between closed, open, and desensitized states.

-

Voltage-gated proton channels (hHV1): To monitor the movement of the S4 voltage-sensing segment.

Key Applications and Quantitative Data

The primary application of L-ANAP in this field is Voltage-Clamp Fluorometry (VCF), a technique that simultaneously measures ionic currents and fluorescence signals from a labeled ion channel. This allows for the direct correlation of structural rearrangements with the functional state of the channel.

Quantitative Analysis of P2X7 Receptor Gating

A systematic scan of L-ANAP incorporation in the rat P2X7 receptor expressed in Xenopus laevis oocytes has provided valuable insights into the conformational changes occurring upon ATP-induced activation. The following table summarizes the fluorescence changes (ΔF/F) observed at various positions.

| Domain | Residue Position | Agonist (ATP) Concentration | Max ΔF/F (%) | Reference |

| Extracellular Head | S124 | 300 µM | -5.2 ± 0.8 | |

| Extracellular Head | K127 | 300 µM | -3.9 ± 0.5 | |

| Transmembrane 2 | A345 | 300 µM | -2.5 ± 0.4 | |

| Intracellular C-terminus | D549 | 300 µM | +1.8 ± 0.3 |

Table 1: Summary of ATP-induced fluorescence changes in L-ANAP labeled P2X7 receptors.

Semi-Quantitative Analysis of Glycine and Nav1.5 Receptor Gating

While comprehensive quantitative tables are still emerging for all channels, studies on glycine and Nav1.5 receptors have demonstrated significant L-ANAP fluorescence changes upon gating, providing qualitative and semi-quantitative insights into their conformational dynamics. For instance, in glycine receptors, different agonists induce distinct fluorescence changes in specific loops, indicating their role in receptor isomerization. In Nav1.5 channels, L-ANAP has been used to detect conformational changes in the inactivation gate in live mammalian cells.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of L-ANAP into Ion Channels in Xenopus laevis Oocytes

This protocol describes the two-step injection method for expressing ion channels with site-specifically incorporated L-ANAP in Xenopus laevis oocytes, optimized for VCF studies.

Materials:

-

pANAP plasmid (encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair)

-

cRNA of the ion channel of interest with an amber stop codon (TAG) at the desired position

-

L-ANAP methyl ester (dissolved in DMSO)

-